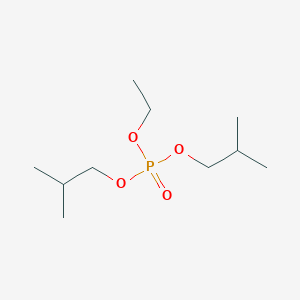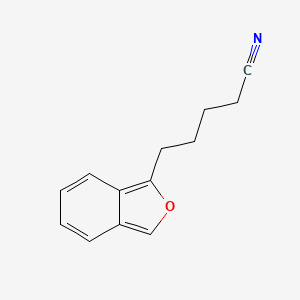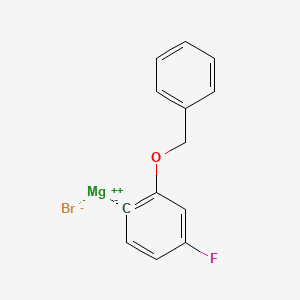![molecular formula C23H42O2 B12582202 2-[(Octadec-4-yn-1-yl)oxy]oxane CAS No. 198011-30-2](/img/structure/B12582202.png)
2-[(Octadec-4-yn-1-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Octadec-4-yn-1-yl)oxy]oxane is a chemical compound that belongs to the class of oxane derivatives It is characterized by the presence of an octadec-4-yn-1-yl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octadec-4-yn-1-yl)oxy]oxane typically involves the reaction of an octadec-4-yn-1-ol with an oxane derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(Octadec-4-yn-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadec-4-yn-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(Octadec-4-yn-1-yl)oxy]oxane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s structure allows it to modulate various biochemical pathways, leading to its observed biological and chemical activities.
Comparison with Similar Compounds
2-[(Octadec-4-yn-1-yl)oxy]oxane can be compared with other oxane derivatives such as:
- 2-[(Tetradec-4-yn-1-yl)oxy]oxane
- 2-[(Tetradec-10-yn-1-yl)oxy]oxane
These compounds share similar structural features but differ in the length and position of the alkyne group. The unique properties of this compound, such as its longer alkyne chain, contribute to its distinct chemical and biological activities.
Properties
CAS No. |
198011-30-2 |
|---|---|
Molecular Formula |
C23H42O2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-octadec-4-ynoxyoxane |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-13,16-22H2,1H3 |
InChI Key |
ZNVMZICNGQKDTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12582119.png)
![N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B12582128.png)



![2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B12582145.png)
![2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12582150.png)
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene](/img/structure/B12582166.png)
![6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12582167.png)

![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
![2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)](/img/structure/B12582191.png)
